molecular formula C12H18O B2396579 (1S)-1-(4-tert-butylphenyl)ethan-1-ol CAS No. 101325-14-8

(1S)-1-(4-tert-butylphenyl)ethan-1-ol

Cat. No. B2396579
CAS RN: 101325-14-8
M. Wt: 178.275
InChI Key: KEJQAXFZHFUFBI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(4-tert-butylphenyl)ethan-1-ol, also known as tert-butylphenylethanol (TBP), is a volatile organic compound (VOC) with a wide range of applications in industry, medicine, and research. It is a colorless liquid with a sweet, fruity odor. It is used as a solvent in the manufacture of pharmaceuticals, household products, and industrial chemicals. It is also used as a flavoring agent in food and beverages.

Scientific Research Applications

TBP has a wide range of applications in scientific research. It is used as a solvent in the synthesis of organic compounds and as a reagent in organic synthesis. It is also used in the synthesis of polymers, such as polyurethanes, and in the production of pharmaceuticals. In addition, it is used as a catalyst in the synthesis of organic compounds and as a reagent in the synthesis of polymers.

Mechanism of Action

TBP is a volatile organic compound that is rapidly absorbed through the skin and mucous membranes. It is metabolized in the liver to form a variety of metabolites, including (1S)-1-(4-tert-butylphenyl)ethan-1-olenol, tert-butylbenzoic acid, and (1S)-1-(4-tert-butylphenyl)ethan-1-olenoxyacetic acid. These metabolites are then further metabolized and excreted in the urine.
Biochemical and Physiological Effects
TBP is a volatile organic compound that is rapidly absorbed through the skin and mucous membranes. It has been shown to have a variety of biochemical and physiological effects. In humans, exposure to TBP has been linked to irritation of the eyes, nose, and throat, as well as to skin sensitization. In addition, it has been linked to neurological effects, such as dizziness, headaches, and nausea.

Advantages and Limitations for Lab Experiments

The use of TBP in laboratory experiments has several advantages. It is a volatile organic compound, which makes it easy to work with in laboratory settings. It is also a relatively inexpensive reagent, making it a cost-effective choice for laboratory experiments. However, there are some limitations to its use in laboratory experiments. TBP is a highly flammable compound, and it is toxic if inhaled or ingested. In addition, it is a skin and eye irritant, and it can cause skin sensitization.

Future Directions

There are several potential future directions for research on TBP. One area of research is the development of more efficient and cost-effective methods for synthesizing TBP. Another area of research is the further exploration of the biochemical and physiological effects of TBP on humans and other organisms. In addition, research could be conducted to explore the potential applications of TBP in industrial and medical contexts. Finally, research could be conducted to further explore the environmental fate and transport of TBP.

Synthesis Methods

TBP can be synthesized by a variety of methods, including direct hydrolysis of tert-butylbenzene, the Friedel-Crafts reaction, and the Williamson ether synthesis. In the direct hydrolysis method, tert-butylbenzene is reacted with aqueous sodium hydroxide to produce TBP and sodium benzoate. In the Friedel-Crafts reaction, tert-butylbenzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst to produce TBP. In the Williamson ether synthesis, an alkyl halide is reacted with an alcohol in the presence of a strong base to produce TBP.

properties

IUPAC Name

(1S)-1-(4-tert-butylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJQAXFZHFUFBI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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